CID 22146201
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Overview
Description
Dimethyl(propoxy)silane is an organosilicon compound with the chemical formula C5H14OSi. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. Dimethyl(propoxy)silane is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl(propoxy)silane can be synthesized through several methods. One common method involves the reaction of dimethylchlorosilane with propanol in the presence of a base such as pyridine. The reaction proceeds as follows:
(CH3)2SiCl2+C3H7OH→(CH3)2Si(OCH2CH2CH3)+HCl
This reaction typically occurs at room temperature and requires careful control of reaction conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, dimethyl(propoxy)silane is produced using large-scale reactors where the reaction conditions are optimized for maximum efficiency. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(propoxy)silane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: It can undergo nucleophilic substitution reactions where the propoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Dimethyl(propoxy)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: It is used in the modification of biomolecules for improved stability and functionality.
Medicine: It is explored for use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of coatings, adhesives, and sealants due to its excellent bonding properties.
Mechanism of Action
The mechanism by which dimethyl(propoxy)silane exerts its effects involves the formation of strong silicon-oxygen bonds. These bonds enhance the stability and reactivity of the compound, making it useful in various applications. The molecular targets and pathways involved include interactions with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages.
Comparison with Similar Compounds
Similar Compounds
Dimethyldichlorosilane: Similar in structure but contains chlorine atoms instead of the propoxy group.
Trimethylsilane: Contains three methyl groups instead of two methyl and one propoxy group.
Dimethylphenylsilane: Contains a phenyl group instead of the propoxy group.
Uniqueness
Dimethyl(propoxy)silane is unique due to the presence of the propoxy group, which imparts specific chemical properties such as increased reactivity and compatibility with organic solvents. This makes it particularly useful in applications where other silanes may not be as effective.
Properties
InChI |
InChI=1S/C5H13OSi/c1-4-5-6-7(2)3/h4-5H2,1-3H3 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKQBHYDDUWMRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCO[Si](C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70794868 |
Source
|
Record name | Dimethyl(propoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70794868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64215-74-3 |
Source
|
Record name | Dimethyl(propoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70794868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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